
Ethyl 2-amino-7-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-7-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are widely recognized for their biological activities, including antibacterial, antimalarial, and anticancer properties . The presence of the amino and chloro groups in the quinoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The process can be catalyzed by various agents such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
化学反応の分析
Types of Reactions
Ethyl 2-amino-7-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .
科学的研究の応用
Ethyl 2-amino-7-chloroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of bioorganic and bioorganometallic processes.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-amino-7-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. The amino and chloro groups enhance its binding affinity to biological targets, leading to its biological activities. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes .
類似化合物との比較
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- 2-chloroquinoline-3-carbaldehyde
- Quinoline-3-carboxylates
Uniqueness
Ethyl 2-amino-7-chloroquinoline-3-carboxylate is unique due to the presence of both amino and chloro groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in medicinal chemistry and organic synthesis .
特性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
ethyl 2-amino-7-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
InChIキー |
WWRGCAGDZNIYFG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



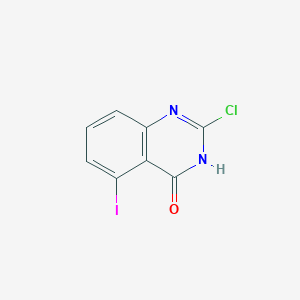
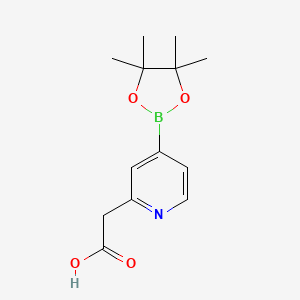
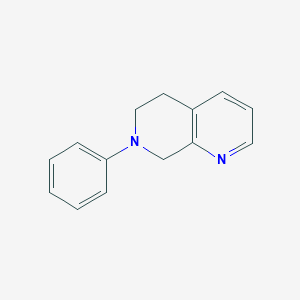

![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
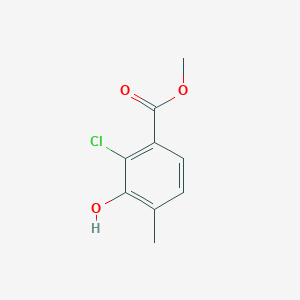
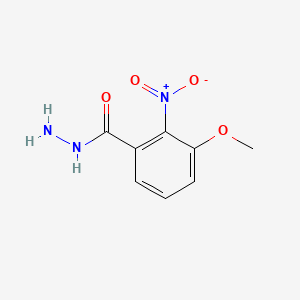
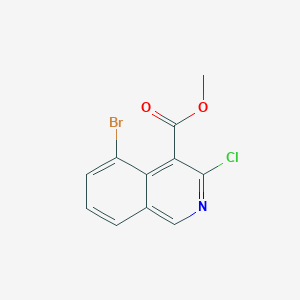

![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
